4-Methoxy-N-methylbenzeneethanamine
Overview
Description
4-Methoxy-N-methylbenzeneethanamine is a chemical compound of interest in various fields of chemistry and pharmacology. Its structure and properties make it a valuable subject for research in understanding its synthesis, molecular behavior, and potential applications in different areas, excluding its use and effects as a drug.
Synthesis Analysis
The synthesis of 4-Methoxy-N-methylbenzeneethanamine and related compounds involves several steps, including methylation, nitration, and reduction processes. For example, a study describes the synthesis of 4-methoxyphenol, a related compound, via substitution and reductive processes yielding high product yields above 80% (Cai‐Guang Jian, 2000).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methoxy-N-methylbenzeneethanamine has been elucidated using various spectroscopic methods, including NMR and X-ray crystallography, providing insights into their structural characteristics and conformational preferences. For instance, the crystal structure of a complex molecule was determined, showcasing disorder within a methoxycarbonyl group and highlighting the cis orientation of certain fragments (S. Moser, V. Bertolasi, K. Vaughan, 2005).
Chemical Reactions and Properties
4-Methoxy-N-methylbenzeneethanamine undergoes various chemical reactions, reflecting its reactivity and interaction with different chemical agents. These reactions are pivotal in synthesizing novel compounds and exploring the chemical space for potential applications. A specific example includes the synthesis of N,N-dibenzyl derivatives through a 1,3-dipolar cycloaddition reaction, demonstrating the compound's versatility in forming complex structures (Aouine Younas, El Hallaoui Abdelilah, Alami Anouar, 2014).
Physical Properties Analysis
The physical properties of primary amines, including those similar to 4-Methoxy-N-methylbenzeneethanamine, such as boiling points, melting points, and critical constants, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior under different conditions and for its application in various scientific and industrial processes (J. Chao, N. Gadalla, B. E. Gammon, K. Marsh, A. S. Rodgers, G. R. Somayajulu, R. Wilhoit, 1990).
Scientific Research Applications
Analytical Characterization in Research Chemicals
4-Methoxy-N-methylbenzeneethanamine, similar to N,N-dialkylated tryptamines, has been involved in various multidisciplinary research areas. Some derivatives of such compounds are utilized in medicinal products, while others are found in recreational drugs. Analytical characterization of these compounds, including 4-Methoxy-N-methylbenzeneethanamine analogs, is crucial for understanding their properties and potential uses in clinical and non-clinical research settings. The analytical data obtained from such studies provide valuable insights for researchers encountering new substances where analytical data might not be readily available (Brandt et al., 2017).
Synthesis and Chemical Reactions
The synthesis processes involving 4-Methoxy-N-methylbenzeneethanamine or its related compounds are of significant interest in chemical research. Studies on the synthesis of such compounds, including conditions and yields, contribute to the broader understanding of methoxy-substituted benzenes and their applications in various chemical reactions and product formulations. These synthesis studies also explore the reaction conditions and factors affecting yields, providing a foundation for further research and development in chemical synthesis (Cai‐Guang Jian, 2000).
Corrosion Inhibition Research
In the field of materials science, compounds structurally related to 4-Methoxy-N-methylbenzeneethanamine have been investigated for their corrosion inhibiting properties. These studies focus on the efficacy of such compounds in protecting metals from corrosion, particularly in acidic environments. The findings from these studies are vital for industrial applications, including steel pickling and oil well acidization, where effective and cost-efficient corrosion inhibitors are continuously sought (Singh & Quraishi, 2016).
Fluorescent Complexes for Zn(II) Detection
Research on fluorescent complexes involving 4-Methoxy-N-methylbenzeneethanamine derivatives has shown potential applications in detecting Zn(II) ions. These studies involve synthesizing and characterizing compounds that form fluorescent complexes with Zn(II), which could be used in biological and environmental sensing applications. The development of such specific fluorophores for Zn(II) detection contributes to the advancement of analytical chemistry and sensor technology (Kimber et al., 2003).
Antimicrobial Activity Studies
Compounds related to 4-Methoxy-N-methylbenzeneethanamine have been synthesized and evaluated for their antimicrobial activities against various pathogenic strains. These studies contribute to the search for new antibacterial and antifungal agents, which is particularly relevant in the context of increasing antibiotic resistance. The research findings provide insights into the potential clinical applications of these compounds as therapeutic agents (Thomas et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWSVNNSPUNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193904 | |
Record name | Compound 48-80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-methylbenzeneethanamine | |
CAS RN |
4091-50-3 | |
Record name | 4-Methoxy-N-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4091-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Compound 48-80 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Compound 48-80 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-2-(4-methoxyphenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXY-N-METHYLBENZENEETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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